[(2,3-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride
CAS No.: 1158360-01-0
Cat. No.: VC11713778
Molecular Formula: C13H22ClNO2
Molecular Weight: 259.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158360-01-0 |
|---|---|
| Molecular Formula | C13H22ClNO2 |
| Molecular Weight | 259.77 g/mol |
| IUPAC Name | N-[(2,3-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H21NO2.ClH/c1-10(2)8-14-9-11-6-5-7-12(15-3)13(11)16-4;/h5-7,10,14H,8-9H2,1-4H3;1H |
| Standard InChI Key | XVCRSMFPDWCETF-UHFFFAOYSA-N |
| SMILES | CC(C)CNCC1=C(C(=CC=C1)OC)OC.Cl |
| Canonical SMILES | CC(C)CNCC1=C(C(=CC=C1)OC)OC.Cl |
Introduction
Chemical Identity and Structural Features
The compound (2,3-Dimethoxyphenyl)methylamine hydrochloride is defined by the following key attributes :
| Property | Value |
|---|---|
| CAS Registry Number | 1240567-21-8 |
| Molecular Formula | C₁₃H₂₂ClNO₂ |
| Molecular Weight | 259.77 g/mol |
| IUPAC Name | (2,3-Dimethoxyphenyl)methylamine hydrochloride |
The structure comprises a 2,3-dimethoxyphenyl group bonded to a methylene bridge (-CH₂-), which is further connected to a 2-methylpropyl (isobutyl) amine moiety. The hydrochloride salt form enhances stability and solubility, a common feature in pharmacologically active amines . The methoxy groups at the 2- and 3-positions of the benzene ring introduce steric and electronic effects that influence reactivity and intermolecular interactions.
Physicochemical Properties
Data from chemical registries and catalytic studies suggest the following properties :
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Solubility: Likely soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt form.
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Stability: Expected to be hygroscopic, requiring anhydrous storage conditions.
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Spectroscopic Data:
Analytical Characterization
Quality control and structural verification would employ:
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